molecular formula C21H23ClN4O3 B12766806 4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide CAS No. 112885-01-5

4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide

Cat. No.: B12766806
CAS No.: 112885-01-5
M. Wt: 414.9 g/mol
InChI Key: ABBISOSIZGELED-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, a morpholine ring, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the morpholine ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.

    Introduction of the cyanophenyl group: This step involves the reaction of a cyanobenzyl halide with the morpholine derivative.

    Coupling with the benzamide moiety: The final step involves the coupling of the intermediate with 4-amino-5-chloro-2-methoxybenzoic acid under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles in the presence of a base or under microwave irradiation to facilitate the reaction.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2-methoxybenzoic acid: Shares the benzamide moiety but lacks the morpholine and cyanophenyl groups.

    N-(4-(2-Cyanophenyl)methyl)morpholine: Contains the morpholine and cyanophenyl groups but lacks the benzamide moiety.

Uniqueness

4-Amino-5-chloro-N-((4-((2-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

112885-01-5

Molecular Formula

C21H23ClN4O3

Molecular Weight

414.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[[4-[(2-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C21H23ClN4O3/c1-28-20-9-19(24)18(22)8-17(20)21(27)25-11-16-13-26(6-7-29-16)12-15-5-3-2-4-14(15)10-23/h2-5,8-9,16H,6-7,11-13,24H2,1H3,(H,25,27)

InChI Key

ABBISOSIZGELED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3C#N)Cl)N

Origin of Product

United States

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